Regioisomeric Differentiation: 1-Methyl-2-(pyrrolidin-3-yl) vs. 2-Methyl-1-(pyrrolidin-3-yl) Substitution Pattern
The target compound (CAS 2549038-40-4) bears the methyl substituent exclusively at the N1 position and the pyrrolidine at C2, whereas its closest regioisomer, 2-methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS 1798745-74-0), places the methyl group at C2 and the pyrrolidine at N1 . In 5-HT₃ antagonist tetrahydrobenzimidazole series, moving the substitution from N1 to C2 has been documented to alter receptor binding affinity by modulating the pKa of the imidazole nitrogen and the orientation of the basic amine pharmacophore; in related YM060 derivatives, N1-substitution with a methyl group was shown to contribute to high-affinity 5-HT₃ receptor antagonism with IC₅₀ values in the subnanomolar range in isolated tissue assays, whereas repositioning substituents altered potency by >10-fold [1]. For the target compound, molecular formula C₁₄H₂₁N₃O₄ (free base: C₁₂H₁₉N₃, MW 205.30 g/mol) reflects a 3-atom and 17 Da difference in free base mass compared to its C2-methyl regioisomer (free base C₁₂H₁₉N₃, identical gross formula but distinct connectivity) [2]. This regioisomeric distinction is critical for SAR studies where the spatial presentation of the basic pyrrolidine nitrogen dictates target engagement.
| Evidence Dimension | Substitution pattern: N1-methyl-C2-pyrrolidin-3-yl vs. C2-methyl-N1-pyrrolidin-3-yl |
|---|---|
| Target Compound Data | 1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole oxalate; free base formula C₁₂H₁₉N₃, oxalate salt formula C₁₄H₂₁N₃O₄, MW 295.33 g/mol (salt), MW 205.30 g/mol (free base) |
| Comparator Or Baseline | 2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS 1798745-74-0); free base formula C₁₂H₁₉N₃, dihydrochloride salt formula C₁₂H₂₁Cl₂N₃, MW 278.22 g/mol (salt) |
| Quantified Difference | Distinct connectivity: methyl at N1 vs. C2; pyrrolidine at C2 vs. N1. Salt MW difference: 295.33 vs. 278.22 g/mol (Δ = 17.11 g/mol) reflecting different counterions (oxalate vs. dihydrochloride) |
| Conditions | Structural comparison; class-level SAR inference from tetrahydrobenzimidazole 5-HT₃ antagonist literature [1] |
Why This Matters
For medicinal chemistry SAR campaigns, the regioisomeric identity directly affects pharmacophore presentation and must be verified analytically (NMR, HPLC) to prevent erroneous structure-activity conclusions.
- [1] Miyata, K., et al. (1992). Pharmacologic profile of YM060, a potent and selective 5-HT₃ receptor antagonist: relevance of N1-substitution in tetrahydrobenzimidazole series. The Journal of Pharmacology and Experimental Therapeutics, 261(2), 555-562. PubMed. View Source
- [2] PubChem. CID 82112825: 1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (structural analog; free base MW 205.30 g/mol). View Source
